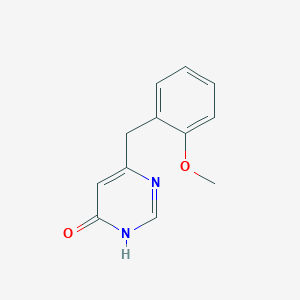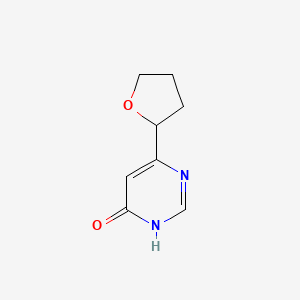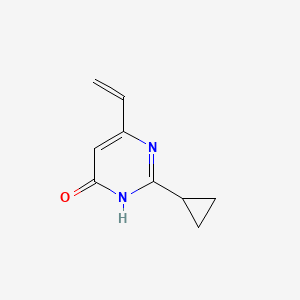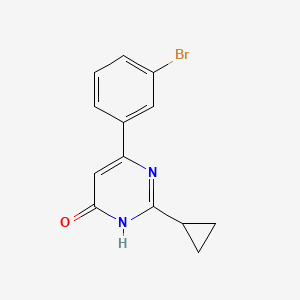![molecular formula C12H17Cl2F3N2 B1486899 1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride CAS No. 2244721-38-6](/img/structure/B1486899.png)
1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride
Vue d'ensemble
Description
“1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C12H16ClF3N2. It has a molecular weight of 280.72 . The compound is part of the pyrrolidine class, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Derivatives : Research by Bradiaková et al. (2009) focused on synthesizing derivatives of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine, which is structurally related to the compound . This synthesis involved multiple steps, indicating the complexity and versatility of such compounds in chemical reactions (Bradiaková et al., 2009).
Transformation into Irreversible Inactivators : Ding and Silverman (1993) demonstrated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation. This research highlights the potential application of such compounds in enzyme modulation (Ding & Silverman, 1993).
Key Intermediate in Antibiotic Preparation : Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. This study indicates the role of such compounds in the synthesis of medically relevant substances (Fleck et al., 2003).
Polyimide Synthesis : Chung, Tzu, and Hsiao (2006) synthesized novel fluorinated polyimides using a compound similar to 1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride, demonstrating its utility in polymer science (Chung et al., 2006).
Biological Applications
- Pharmacological Characterization : Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a κ-opioid receptor antagonist, highlighting the potential therapeutic applications of similar compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Material Science
- Polyamide-imides with Special Properties : Shockravi et al. (2009) worked on the synthesis of polyamide-imides that incorporated elements structurally similar to the compound of interest. These materials exhibited excellent solubility and thermal stability, showcasing the role of such compounds in the development of advanced materials (Shockravi et al., 2009).
Propriétés
IUPAC Name |
1-methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c1-17-6-9(11(16)7-17)8-4-2-3-5-10(8)12(13,14)15;;/h2-5,9,11H,6-7,16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAMZDGNSDORME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
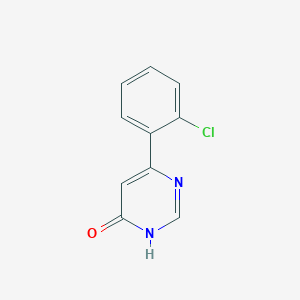
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
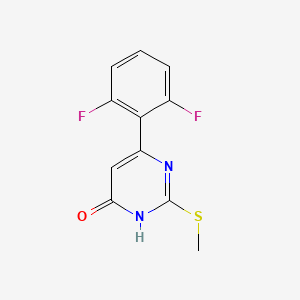
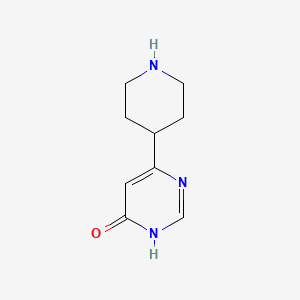
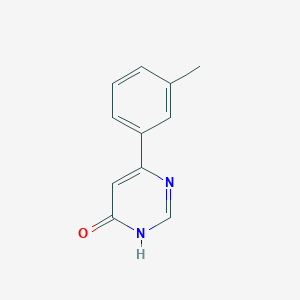
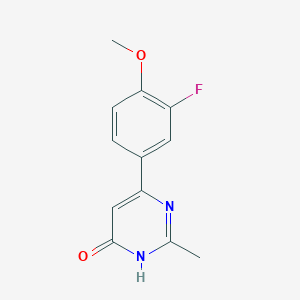
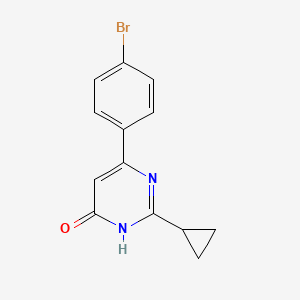
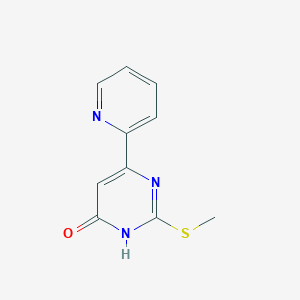
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)
